
(S)-Lercanidipine Hydrochloride
説明
(S)-Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker used primarily in the treatment of hypertension. It is the S-enantiomer of Lercanidipine, which means it is one of the two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lercanidipine Hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3,5-pyridinedicarboxylic acid with an appropriate aldehyde in the presence of ammonia or an amine to form a dihydropyridine intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Lercanidipine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for chiral resolution and purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the formation of N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Therapeutic Applications
1. Treatment of Hypertension
(S)-Lercanidipine hydrochloride is indicated for the management of mild to moderate essential hypertension. The drug acts by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle, resulting in vasodilation and reduced peripheral vascular resistance .
- Dosage : The typical starting dose is 10 mg once daily, which may be increased to 20 mg based on patient response. It is advised to take the medication at least 15 minutes before meals to enhance absorption .
2. Combination Therapy
In cases where monotherapy does not achieve adequate blood pressure control, (S)-lercanidipine can be combined with other antihypertensive agents such as beta-blockers, diuretics, or ACE inhibitors. Clinical studies have shown that combination therapy can lead to improved outcomes in patients with resistant hypertension .
Pharmacological Mechanism
This compound primarily exerts its antihypertensive effects through the following mechanisms:
- Calcium Channel Blockade : It selectively blocks L-type calcium channels in vascular smooth muscle, leading to relaxation and dilation of blood vessels .
- Vascular Selectivity : The drug has a high vascular selectivity, which minimizes negative inotropic effects on the heart, making it safer for patients with cardiovascular comorbidities .
- Pharmacokinetics : The bioavailability of (S)-lercanidipine is influenced by food intake; it is significantly increased when administered after a high-fat meal .
Emerging Research Applications
Recent studies have expanded the potential applications of (S)-lercanidipine beyond hypertension:
1. Neurological Disorders
Preclinical studies suggest that (S)-lercanidipine may have neuroprotective effects in models of epilepsy and ischemic stroke. Its ability to modulate calcium influx could provide therapeutic benefits in conditions characterized by neuronal excitability and damage due to ischemia .
2. Cardiovascular Protection
Research indicates that (S)-lercanidipine may also play a role in preventing cardiovascular events by improving endothelial function and reducing arterial stiffness in hypertensive patients .
Case Studies
作用機序
(S)-Lercanidipine Hydrochloride exerts its effects by blocking L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to relaxation of the vascular smooth muscle and vasodilation. The reduction in peripheral resistance results in lowered blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
類似化合物との比較
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life.
Nifedipine: Known for its rapid onset of action but shorter duration compared to (S)-Lercanidipine.
Felodipine: Similar in structure but differs in its pharmacokinetic profile.
Uniqueness of (S)-Lercanidipine Hydrochloride:
Chirality: The S-enantiomer provides specific pharmacological benefits, including better efficacy and reduced side effects.
Pharmacokinetics: It has a favorable pharmacokinetic profile with a balanced onset and duration of action, making it suitable for once-daily dosing.
生物活性
(S)-Lercanidipine Hydrochloride is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used for the treatment of hypertension. Its biological activity is characterized by its high vascular selectivity, lipophilicity, and unique pharmacokinetic properties, which contribute to its efficacy and safety profile. This article discusses the biological activity of (S)-Lercanidipine, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety, supported by data tables and relevant case studies.
(S)-Lercanidipine exerts its antihypertensive effects primarily through the reversible blockade of high-voltage dependent L-type calcium channels in vascular smooth muscle cells. This action leads to:
- Vasodilation : Relaxation of arterial smooth muscles reduces peripheral vascular resistance.
- Reduced Blood Pressure : The drug effectively lowers both systolic and diastolic blood pressure without causing reflex tachycardia due to its slow onset of action .
- Inhibition of T-type Calcium Channels : It also inhibits T-type calcium channels, which may improve kidney function and reduce glomerular hypertension .
Mechanism | Effect |
---|---|
Blockade of L-type calcium channels | Decreased peripheral resistance and blood pressure |
Inhibition of T-type calcium channels | Improved renal function and morphology |
Pharmacokinetics
(S)-Lercanidipine is well-absorbed from the gastrointestinal tract, but its bioavailability is significantly affected by first-pass metabolism. Key pharmacokinetic properties include:
- Bioavailability : Approximately 10% under fasting conditions; increases to 40% when taken with a fatty meal .
- Peak Plasma Concentration : Achieved within 1.5 to 3 hours post-administration.
- Half-Life : Exhibits a biphasic elimination profile with a terminal half-life ranging from 8 to 10 hours .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 10% (fasting), up to 40% (fatty meal) |
Peak Plasma Time | 1.5 - 3 hours |
Terminal Half-Life | 8 - 10 hours |
Clinical Efficacy
Numerous clinical trials have established the efficacy of (S)-Lercanidipine in managing hypertension across various populations. A multicenter randomized controlled trial involving 1000 patients demonstrated significant reductions in blood pressure:
- 10 mg Dose : Systolic/Diastolic BP decreased by 11.0/10.4 mmHg.
- 20 mg Dose : Systolic/Diastolic BP decreased by 13.0/13.0 mmHg .
Case Study: Efficacy in Special Populations
In patients with diabetes and renal impairment, (S)-Lercanidipine has shown renal protective effects, evidenced by decreased microalbuminuria and improved creatinine clearance . Additionally, it has been associated with a favorable tolerability profile compared to other DHP-CCBs.
Table 3: Clinical Trial Results
Study Type | Population | Dosage | SBP/DBP Reduction (mmHg) |
---|---|---|---|
Multicenter RCT | Stage 2 Hypertension | 10 mg | 11.0 / 10.4 |
Multicenter RCT | Stage 2 Hypertension | 20 mg | 13.0 / 13.0 |
Safety Profile
(S)-Lercanidipine is generally well-tolerated with a low incidence of adverse effects. Commonly reported side effects include:
- Headache (5.6%)
- Edema (2.4%)
- Tachycardia (2.1%)
Most adverse reactions were mild or moderate and often unrelated to the drug itself .
Table 4: Adverse Effects Reported
Adverse Effect | Incidence (%) |
---|---|
Headache | 5.6 |
Edema | 2.4 |
Tachycardia | 2.1 |
特性
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-WAQYZQTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432131 | |
Record name | (S)-Lercanidipine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184866-29-3 | |
Record name | Lercanidipine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Lercanidipine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERCANIDIPINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。